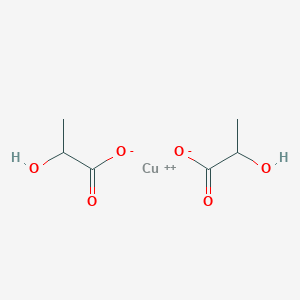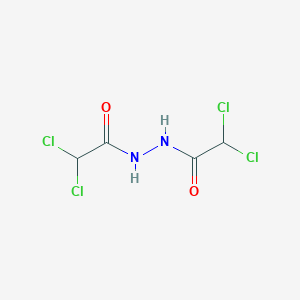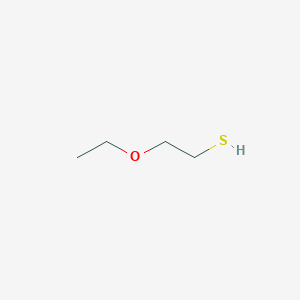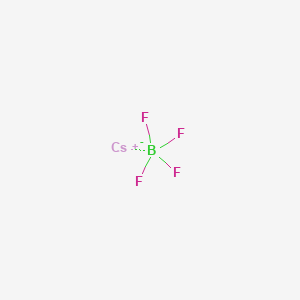
Calcium chloride with streptomycin (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium chloride with streptomycin (1:1) is a combination drug used in scientific research to inhibit the growth of bacteria. This drug combination is widely used in laboratories and research facilities for its effectiveness in preventing bacterial growth.
Mecanismo De Acción
The mechanism of action for calcium chloride with streptomycin (1:1) involves the inhibition of bacterial growth. Calcium chloride works by disrupting the cell wall of bacteria, while streptomycin works by inhibiting protein synthesis in bacterial cells. The combination of these two compounds creates a powerful drug that is effective in preventing bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of calcium chloride with streptomycin (1:1) are related to its mechanism of action. The drug inhibits the growth of bacteria, which can help prevent the spread of bacterial infections. However, it can also have negative effects on the body's natural microbiome, which can lead to other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using calcium chloride with streptomycin (1:1) in lab experiments include its effectiveness in inhibiting bacterial growth and its wide availability. However, there are also limitations to its use, such as its potential negative effects on the body's natural microbiome and the need for careful handling due to its toxicity.
Direcciones Futuras
There are many future directions for research on calcium chloride with streptomycin (1:1). One potential area of research is the development of new drug combinations that are more effective in inhibiting bacterial growth. Another area of research is the study of the drug's effects on the body's natural microbiome and the development of strategies to mitigate any negative effects. Additionally, research could be conducted on the use of calcium chloride with streptomycin (1:1) in the treatment of bacterial infections.
Métodos De Síntesis
The synthesis method for calcium chloride with streptomycin (1:1) involves the combination of calcium chloride and streptomycin in a 1:1 ratio. Calcium chloride is a salt that is commonly used in laboratories, while streptomycin is an antibiotic that is used to treat bacterial infections. The combination of these two compounds creates a powerful drug that is effective in inhibiting bacterial growth.
Aplicaciones Científicas De Investigación
Calcium chloride with streptomycin (1:1) is widely used in scientific research to inhibit the growth of bacteria. This drug combination is commonly used in microbiology research to study the effects of bacterial growth on various substances. It is also used in medical research to study the effects of antibiotics on bacterial infections.
Propiedades
Número CAS |
15493-35-3 |
|---|---|
Fórmula molecular |
C21H39CaCl2N7O12 |
Peso molecular |
692.6 g/mol |
Nombre IUPAC |
calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride |
InChI |
InChI=1S/C21H39N7O12.Ca.2ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);;2*1H/q;+2;;/p-2/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
Clave InChI |
VOXYVHZFYZSDDV-CZDSEFAFSA-L |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2] |
Sinónimos |
streptomycin calcium chloride (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)






